molecular formula C14H12F2N2O4S B6270403 N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide CAS No. 1089598-81-1

N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide

Cat. No. B6270403
CAS RN: 1089598-81-1
M. Wt: 342.3
InChI Key:
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Description

N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide, referred to as DFBSA, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid that is soluble in water, ethanol, and methanol, making it ideal for use in a variety of laboratory experiments. DFBSA is a versatile compound that can be used in a variety of ways, including as a catalyst, a reagent, or a building block for the synthesis of other compounds.

Scientific Research Applications

DFBSA has a variety of applications in scientific research. It can be used as a catalyst in organic synthesis reactions, such as the synthesis of carboxylic acids and amines. It can also be used as a reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers. Additionally, it can be used as a building block for the synthesis of other compounds, such as amides and esters.

Mechanism of Action

DFBSA can act as a catalyst in organic synthesis reactions by activating the reactants and promoting the formation of the desired product. It does this by forming an intermediate complex with the reactants, which increases the rate of the reaction and reduces the amount of energy needed for the reaction to occur. Additionally, DFBSA can act as a reagent in the synthesis of other compounds by reacting with the reactants to form the desired product.
Biochemical and Physiological Effects
DFBSA is not known to have any direct biochemical or physiological effects on humans or other living organisms. However, it is important to note that it can be used as a building block for the synthesis of other compounds, some of which may have biochemical or physiological effects. Therefore, it is important to be aware of the potential effects of any compounds that are synthesized using DFBSA.

Advantages and Limitations for Lab Experiments

DFBSA has several advantages for use in laboratory experiments. It is a white crystalline solid that is soluble in water, ethanol, and methanol, making it easy to work with in a variety of experiments. Additionally, it is a versatile compound that can be used as a catalyst, a reagent, or a building block for the synthesis of other compounds. However, it is important to note that it is not as effective as some other catalysts or reagents, and it can also be difficult to separate from other compounds in a mixture.

Future Directions

There are a variety of potential future directions for the use of DFBSA in scientific research. One potential direction is to use it as a catalyst or reagent in the synthesis of other compounds, such as heterocyclic compounds and polymers. Additionally, it could be used as a building block for the synthesis of other compounds, such as amides and esters. Finally, it could be used to develop new methods for organic synthesis reactions, such as the synthesis of carboxylic acids and amines.

Synthesis Methods

DFBSA can be synthesized using a method called the N-alkylation of 2-hydroxy-5-fluorobenzenesulfonamide with an alkyl halide. This method involves the reaction of 2-hydroxy-5-fluorobenzenesulfonamide with an alkyl halide, such as ethyl iodide, in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of the desired product, DFBSA, and a side product, 2-hydroxy-5-fluorobenzenesulfonamide. The mixture can be separated by column chromatography, and the desired product can be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-hydroxyacetanilide, followed by acetylation of the resulting product.", "Starting Materials": [ "2,4-difluorobenzenesulfonyl chloride", "2-hydroxyacetanilide", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2,4-difluorobenzenesulfonyl chloride in methanol.", "Step 2: Add 2-hydroxyacetanilide to the solution and stir for 1 hour at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Acetylate the product with acetic anhydride in the presence of pyridine.", "Step 6: Purify the product by recrystallization from ethanol." ] }

CAS RN

1089598-81-1

Molecular Formula

C14H12F2N2O4S

Molecular Weight

342.3

Purity

95

Origin of Product

United States

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